molecular formula C14H11ClN4O B6467546 N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640934-18-3

N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467546
CAS No.: 2640934-18-3
M. Wt: 286.71 g/mol
InChI Key: AOQNYFUBZHKORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the chlorophenyl group and the imidazo[1,2-b]pyridazine core structure contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide plays a significant role in biochemical reactions, particularly in the context of drug-target interactions. The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity to target proteins. It has been observed to interact with enzymes such as tyrosine kinase 2 (TYK2) and monoamine oxidase (MAO), influencing their activity . These interactions are primarily driven by the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the JAK-STAT pathway, by inhibiting TYK2 . This inhibition leads to altered gene expression patterns and impacts cellular metabolism. Additionally, the compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent . These effects are mediated through the disruption of critical signaling cascades that regulate cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s imidazo[1,2-b]pyridazine core facilitates its binding to the active sites of enzymes like TYK2 and MAO, leading to their inhibition . This inhibition is achieved through the formation of hydrogen bonds and π-π stacking interactions, which stabilize the compound-enzyme complex. Additionally, the compound can modulate gene expression by interfering with transcription factors and other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, particularly in terms of gene expression and metabolic activity . These effects are consistent with the compound’s role as a modulator of enzyme activity and cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TYK2 activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s metabolism is crucial for its pharmacokinetic properties and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments . These localization patterns are essential for the compound’s role in modulating cellular processes and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced through a substitution reaction involving a chlorinated aromatic compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly at the chlorophenyl group, can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols, and may require catalysts like palladium on carbon (Pd/C).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-acetamide: A related compound with similar structural features but different functional groups.

  • N-(2-chlorophenyl)-maleimide: Another compound with a chlorophenyl group and a different core structure.

Uniqueness: N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of the chlorophenyl group and the imidazo[1,2-b]pyridazine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNYFUBZHKORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.